molecular formula C7H11NO B14796976 (S)-5-Cyclopropylpyrrolidin-2-one

(S)-5-Cyclopropylpyrrolidin-2-one

Katalognummer: B14796976
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: CGLPPQMFMZBANK-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-cyclopropylpyrrolidin-2-one is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-cyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with a suitable carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of (5S)-5-cyclopropylpyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-5-cyclopropylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(5S)-5-cyclopropylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological systems, including enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which (5S)-5-cyclopropylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5R)-5-cyclopropylpyrrolidin-2-one: The enantiomer of (5S)-5-cyclopropylpyrrolidin-2-one, with different stereochemistry.

    Cyclopropylpyrrolidine: A similar compound without the oxo group.

    Pyrrolidinone derivatives: Various derivatives with different substituents on the pyrrolidinone ring.

Uniqueness

(5S)-5-cyclopropylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

(5S)-5-cyclopropylpyrrolidin-2-one

InChI

InChI=1S/C7H11NO/c9-7-4-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)/t6-/m0/s1

InChI-Schlüssel

CGLPPQMFMZBANK-LURJTMIESA-N

Isomerische SMILES

C1CC(=O)N[C@@H]1C2CC2

Kanonische SMILES

C1CC1C2CCC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.